molecular formula C24H21ClFN3O4 B3263346 7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 372184-83-3

7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B3263346
CAS No.: 372184-83-3
M. Wt: 469.9 g/mol
InChI Key: GRTDJYJCGBMEGP-UHFFFAOYSA-N
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Description

7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the fluoroquinolone class of antibiotics. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of bacterial infections. This compound, in particular, has been studied for its potential antimicrobial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This step involves the cyclization of appropriate precursors to form the quinoline ring system.

    Introduction of the fluoro group: The fluoro group is typically introduced via electrophilic fluorination.

    Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Addition of the chlorobenzoyl group: This step involves the acylation of the piperazine nitrogen with 3-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinoline ring or the piperazine moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid has been extensively studied for its antimicrobial properties. It has shown efficacy against various Gram-positive and Gram-negative bacteria, making it a potential candidate for treating bacterial infections resistant to other antibiotics. Additionally, its derivatives have been explored for their potential use in treating tuberculosis and other mycobacterial infections .

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline ring.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and a different stereochemistry.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness

7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. Its chlorobenzoyl group, in particular, enhances its binding affinity to bacterial enzymes, potentially making it more effective against resistant bacterial strains .

Properties

IUPAC Name

7-[4-(3-chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN3O4/c25-15-3-1-2-14(10-15)23(31)28-8-6-27(7-9-28)21-12-20-17(11-19(21)26)22(30)18(24(32)33)13-29(20)16-4-5-16/h1-3,10-13,16H,4-9H2,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTDJYJCGBMEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)C(=O)C5=CC(=CC=C5)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
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7-[4-(3-Chlorobenzoyl)piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

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